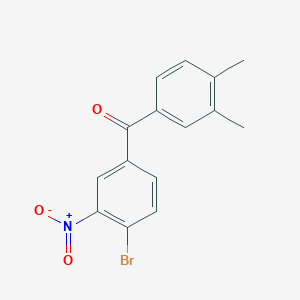
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone is an organic compound that belongs to the family of ketones It is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, as well as two methyl groups on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone typically involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 3,4-dimethylphenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydroxide or sodium methoxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: (4-Amino-3-nitrophenyl)-(3,4-dimethylphenyl)methanone.
Substitution: (4-Hydroxy-3-nitrophenyl)-(3,4-dimethylphenyl)methanone.
Oxidation: (4-Bromo-3-nitrophenyl)-(3,4-dicarboxyphenyl)methanone.
Scientific Research Applications
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone
- (4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone
- (4-Bromo-3-nitrophenyl)-(thiomorpholino)methanone
Uniqueness
(4-Bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, as well as the two methyl groups on another phenyl ring. This unique combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various scientific research applications.
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLHRIHMHUPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
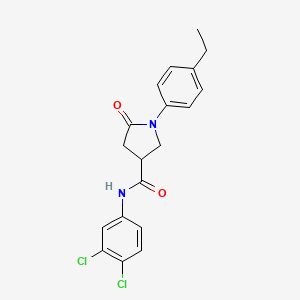
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
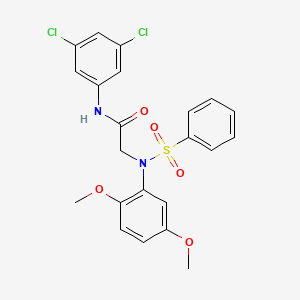
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)
![5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride](/img/structure/B4956620.png)
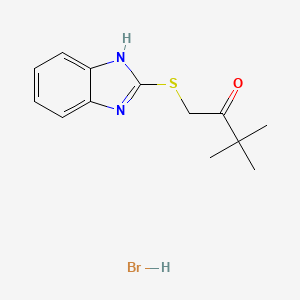
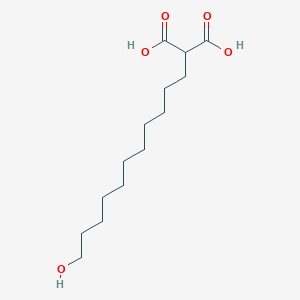
![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)
![1-(Hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)
![11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4956662.png)
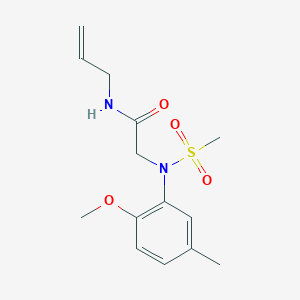
![4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4956674.png)
![methyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4956682.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B4956687.png)
